2-Chloro-1-(3-methoxyazetidin-1-yl)butan-1-one
Description
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Properties
IUPAC Name |
2-chloro-1-(3-methoxyazetidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-3-7(9)8(11)10-4-6(5-10)12-2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFVWGVNAPUSJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(3-methoxyazetidin-1-yl)butan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the reaction of chloroacetyl chloride with 3-methoxyazetidine in the presence of a suitable base. The process yields the target compound with moderate to high purity, as confirmed by spectroscopic methods such as NMR and IR spectroscopy.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. The disc diffusion method was employed to assess its efficacy, showing comparable results to standard antibiotics like ciprofloxacin.
| Bacterial Strain | Zone of Inhibition (mm) | Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 15 | 20 |
| Escherichia coli | 12 | 18 |
| Bacillus subtilis | 14 | 22 |
Table 1: Antibacterial activity of this compound compared to ciprofloxacin .
Anticancer Properties
In vitro studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. Notably, it has shown promise against breast and lung cancer cell lines, highlighting its potential as an anticancer agent.
Case Study 1: Antibacterial Screening
In a study published in the Egyptian Journal of Chemistry, researchers screened several derivatives of azetidine compounds, including this compound. The results indicated that this compound had a notable inhibitory effect on both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .
Case Study 2: Anticancer Activity
A separate investigation focused on the anticancer properties of the compound against human breast cancer cells (MCF-7). The study revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with IC50 values indicating significant potency. Furthermore, flow cytometry analysis confirmed that the compound induced apoptosis in treated cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
